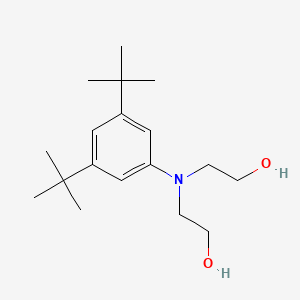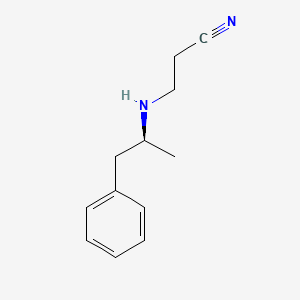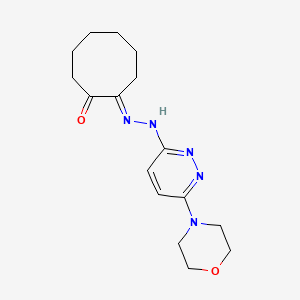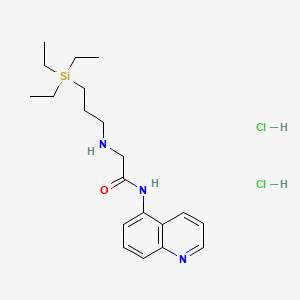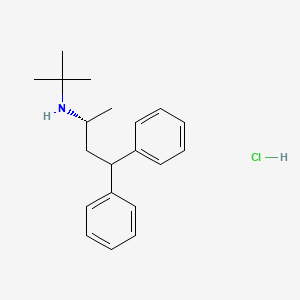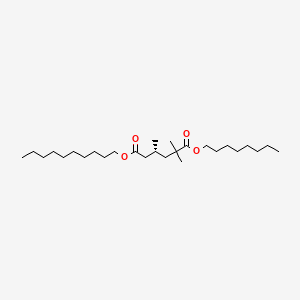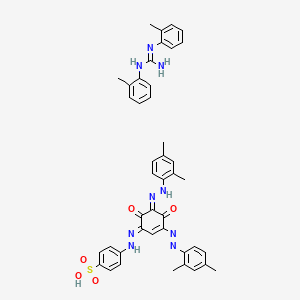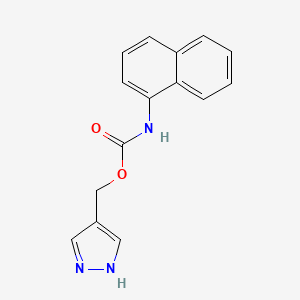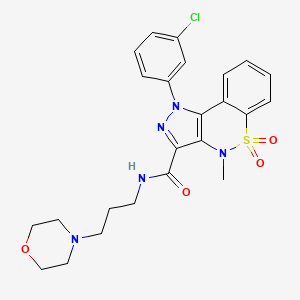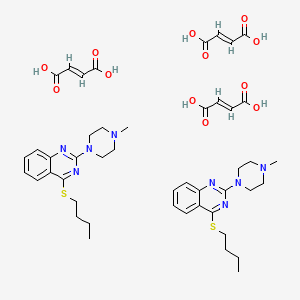
(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity, and a piperazine ring, which is often found in pharmaceutical compounds.
準備方法
The synthesis of (E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline typically involves multiple steps, including the formation of the quinazoline core, the introduction of the butylsulfanyl group, and the attachment of the piperazine ring. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives.
Introduction of the Butylsulfanyl Group: This step often involves nucleophilic substitution reactions using butylthiol.
Attachment of the Piperazine Ring: This can be done through nucleophilic substitution or reductive amination reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the quinazoline core or the butylsulfanyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core or the piperazine ring.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
科学的研究の応用
(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its structural features, it may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity, while the piperazine ring can enhance binding affinity and specificity. The butylsulfanyl group may also play a role in modulating the compound’s overall activity and stability.
類似化合物との比較
(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline can be compared to other quinazoline derivatives and piperazine-containing compounds:
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as cancer therapies, share the quinazoline core but differ in their substituents, leading to different biological activities.
Piperazine-Containing Compounds: Drugs like ciprofloxacin and sildenafil contain piperazine rings, which contribute to their pharmacological properties.
The unique combination of the quinazoline core, piperazine ring, and butylsulfanyl group in this compound sets it apart from other compounds, potentially offering distinct biological and chemical properties.
特性
CAS番号 |
129664-13-7 |
|---|---|
分子式 |
C46H60N8O12S2 |
分子量 |
981.1 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/2C17H24N4S.3C4H4O4/c2*1-3-4-13-22-16-14-7-5-6-8-15(14)18-17(19-16)21-11-9-20(2)10-12-21;3*5-3(6)1-2-4(7)8/h2*5-8H,3-4,9-13H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
InChIキー |
JUZBCSNRZBHPGL-VQYXCCSOSA-N |
異性体SMILES |
CCCCSC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)C.CCCCSC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCCCSC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)C.CCCCSC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


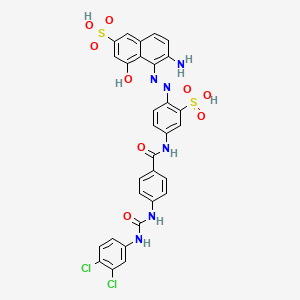
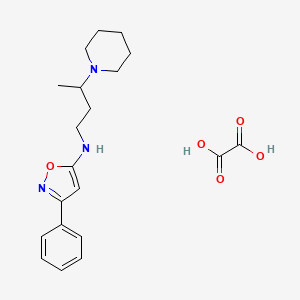

![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
